molecular formula C7H13ClN2O2 B12688416 methyl 2-iminopiperidine-1-carboxylate;hydrochloride CAS No. 159393-48-3

methyl 2-iminopiperidine-1-carboxylate;hydrochloride

Cat. No.: B12688416
CAS No.: 159393-48-3
M. Wt: 192.64 g/mol
InChI Key: GPFSNPPQQXSJGF-UHFFFAOYSA-N
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Description

Methyl 2-iminopiperidine-1-carboxylate;hydrochloride is a chemical compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their wide range of applications in pharmaceuticals, agrochemicals, and organic synthesis. This compound is particularly interesting due to its unique structure, which includes an iminopiperidine moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-iminopiperidine-1-carboxylate;hydrochloride typically involves the reaction of piperidine derivatives with methylating agents and subsequent formation of the iminopiperidine structure. Common reagents used in the synthesis include methyl iodide, piperidine, and hydrochloric acid. The reaction is usually carried out under controlled temperature and pressure conditions to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale chemical reactors where the reagents are mixed and reacted under optimized conditions. The process may include steps such as distillation, crystallization, and purification to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-iminopiperidine-1-carboxylate;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the iminopiperidine moiety is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and alcohols. The reactions are typically carried out under controlled conditions to achieve the desired products.

Major Products Formed

The major products formed from these reactions include various substituted piperidine derivatives, which can have different functional groups attached to the piperidine ring.

Scientific Research Applications

Methyl 2-iminopiperidine-1-carboxylate;hydrochloride has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent for treating various diseases.

    Industry: The compound is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of methyl 2-iminopiperidine-1-carboxylate;hydrochloride involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed that the iminopiperidine moiety plays a crucial role in its activity.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to methyl 2-iminopiperidine-1-carboxylate;hydrochloride include other piperidine derivatives such as:

  • Piperidine-1-carboxylate
  • 2-Iminopiperidine
  • Methyl piperidine-1-carboxylate

Uniqueness

What sets this compound apart from these similar compounds is its unique combination of the iminopiperidine moiety with the methyl ester group. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

159393-48-3

Molecular Formula

C7H13ClN2O2

Molecular Weight

192.64 g/mol

IUPAC Name

methyl 2-iminopiperidine-1-carboxylate;hydrochloride

InChI

InChI=1S/C7H12N2O2.ClH/c1-11-7(10)9-5-3-2-4-6(9)8;/h8H,2-5H2,1H3;1H

InChI Key

GPFSNPPQQXSJGF-UHFFFAOYSA-N

Canonical SMILES

COC(=O)N1CCCCC1=N.Cl

Origin of Product

United States

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